2-Hydroxy-4-(methylthio)butyric acid 2-Hydroxy-4-(methylthio)butyric acid 2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999)
2-hydroxy-4-(methylthio)butanoic acid is a thia fatty acid.
2-Hydroxy-4-(methylthio)butyric acid is a natural product found in Arabidopsis thaliana with data available.
Brand Name: Vulcanchem
CAS No.: 583-91-5
VCID: VC0525712
InChI: InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
SMILES: CSCCC(C(=O)O)O
Molecular Formula: C5H10O3S
Molecular Weight: 150.20 g/mol

2-Hydroxy-4-(methylthio)butyric acid

CAS No.: 583-91-5

Cat. No.: VC0525712

Molecular Formula: C5H10O3S

Molecular Weight: 150.20 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-(methylthio)butyric acid - 583-91-5

Specification

CAS No. 583-91-5
Molecular Formula C5H10O3S
Molecular Weight 150.20 g/mol
IUPAC Name 2-hydroxy-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Standard InChI Key ONFOSYPQQXJWGS-UHFFFAOYSA-N
SMILES CSCCC(C(=O)O)O
Canonical SMILES CSCCC(C(=O)O)O
Appearance Solid powder
Flash Point 250 °F (USCG, 1999)
Melting Point 250 °C

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Hydroxy-4-(methylthio)butyric acid features a four-carbon backbone with a hydroxyl group at the second carbon, a methylthio group at the fourth carbon, and a carboxylic acid moiety at the terminal position. Its molecular structure, CH3S(CH2)2CH(OH)COOH\text{CH}_3\text{S}(\text{CH}_2)_2\text{CH}(\text{OH})\text{COOH}, confers both hydrophilic and lipophilic properties, enabling interactions with biological membranes and enzymatic systems. The compound’s chiral center at the second carbon results in racemic mixtures under standard synthetic conditions .

Physicochemical Data

Key physical properties, as documented in chemical databases, include:

PropertyValueConditions
Boiling Point74C74^\circ \text{C}At 760 Torr
Density1.277±0.06g/cm31.277 \pm 0.06 \, \text{g/cm}^320C20^\circ \text{C}, 760 Torr
Refractive Index1.51511.5151Estimate
Solubility in DMSO0.0mg/mL0.0 \, \text{mg/mL}-
pKa3.67±0.103.67 \pm 0.10Predicted

The compound’s low solubility in dimethyl sulfoxide (DMSO) and moderate solubility in water (2.11%w/w\sim 2.11\% \, \text{w/w}) reflect its polar nature . Its acidic property, with a pKa near 3.67, facilitates salt formation under alkaline conditions, enhancing stability in feed formulations .

Synthesis and Production

Hydrolysis of HMBN

The industrial synthesis of 2-hydroxy-4-(methylthio)butyric acid involves a two-step hydrolysis of 2-hydroxy-4-methylthiobutyronitrile (HMBN) using sulfuric acid. Initial hydrolysis at 50C50^\circ \text{C} in 50%70%w/w50\%–70\% \, \text{w/w} sulfuric acid converts HMBN to 2-hydroxy-4-methylthiobutyramide, an intermediate . Subsequent hydrolysis at elevated temperatures (70C–120C70^\circ \text{C}–120^\circ \text{C}) in diluted sulfuric acid (30%50%w/w30\%–50\% \, \text{w/w}) yields the final acid product. Patent data highlight optimal conditions for minimizing byproducts:

  • First Stage: 50C50^\circ \text{C}, 50%70%H2SO450\%–70\% \, \text{H}_2\text{SO}_4, 30–60 minutes.

  • Second Stage: 85C–95C85^\circ \text{C}–95^\circ \text{C}, 30%40%H2SO430\%–40\% \, \text{H}_2\text{SO}_4, 90–180 minutes .

Solvent Extraction and Purification

Post-hydrolysis, liquid-liquid extraction using water-immiscible solvents like methyl isobutyl ketone (MIBK) isolates 2-hydroxy-4-(methylthio)butyric acid from the aqueous hydrolyzate. A four-stage cross-flow extraction system achieves >95% recovery, with vacuum distillation removing residual solvents . Critical parameters include:

  • Solvent-to-Hydrolyzate Ratio: 0.5–1.0 (v/v).

  • Extraction Temperature: 50C–60C50^\circ \text{C}–60^\circ \text{C}.

  • Distillation Pressure: 100mm Hg100 \, \text{mm Hg}, 70C–90C70^\circ \text{C}–90^\circ \text{C} .

Industrial and Agricultural Applications

Methionine Supplement in Animal Feed

As a methionine analogue, 2-hydroxy-4-(methylthio)butyric acid bypasses ruminal degradation in ruminants, directly supplying bioavailable sulfur amino acids. Studies demonstrate its equivalence to DL-methionine in promoting poultry growth, with a recommended inclusion rate of 0.1%–0.3% in feed formulations .

Detoxification of Mycotoxins

Emerging research identifies this compound’s efficacy in counteracting deoxynivalenol (DON)-induced intestinal damage. By enhancing stem cell activity and mucosal repair, it reduces DON’s bioavailability by 40%–60% in poultry models .

Recent Developments in Production Technology

Viscosity Reduction Strategies

Patent innovations disclose that maintaining monomer-to-oligomer ratios above 2.8 (w/w) reduces kinematic viscosity to 90centistokes\leq 90 \, \text{centistokes} at 25C25^\circ \text{C}. Techniques include:

  • Controlled Hydrolysis: Limiting reaction times to ≤120 minutes.

  • Solvent Polishing: Post-extraction treatment with activated carbon .

Color Optimization

Gardner color scores ≤10 are achieved by minimizing iron contamination (<1 ppm) and employing nitrogen blanketing during distillation .

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